

Keap1-Nrf2-IN-8: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Keap1-Nrf2-IN-8	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under normal conditions, Keap1, a substrate adaptor protein for an E3 ubiquitin ligase complex, targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2. In response to cellular stress, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a wide array of antioxidant and cytoprotective genes.

Constitutive activation of the Nrf2 pathway, often due to mutations in Keap1 or Nrf2 itself, is observed in various cancers, including lung, esophageal, and liver cancers. This aberrant activation can provide cancer cells with a survival advantage by enhancing their resistance to chemotherapy and radiotherapy and by promoting metabolic reprogramming. Consequently, the Keap1-Nrf2 protein-protein interaction (PPI) has emerged as an attractive therapeutic target for cancer treatment.

Keap1-Nrf2-IN-8 is a potent small molecule inhibitor of the Keap1-Nrf2 PPI. By disrupting this interaction, **Keap1-Nrf2-IN-8** stabilizes Nrf2, leading to the upregulation of its downstream target genes. This guide provides a comprehensive technical overview of **Keap1-Nrf2-IN-8**,



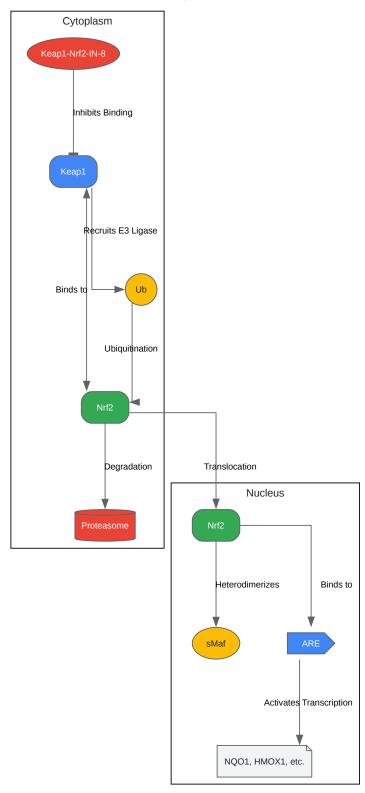
including its mechanism of action, effects on cancer cell lines, and detailed experimental protocols for its evaluation.

Mechanism of Action

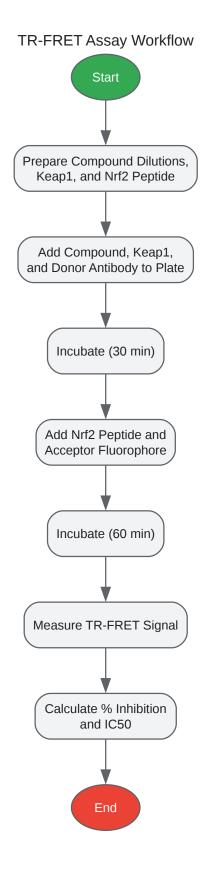
Keap1-Nrf2-IN-8 functions by directly interfering with the binding of Nrf2 to the Kelch domain of Keap1. This disruption prevents the Keap1-mediated ubiquitination and degradation of Nrf2, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus. Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating their transcription.



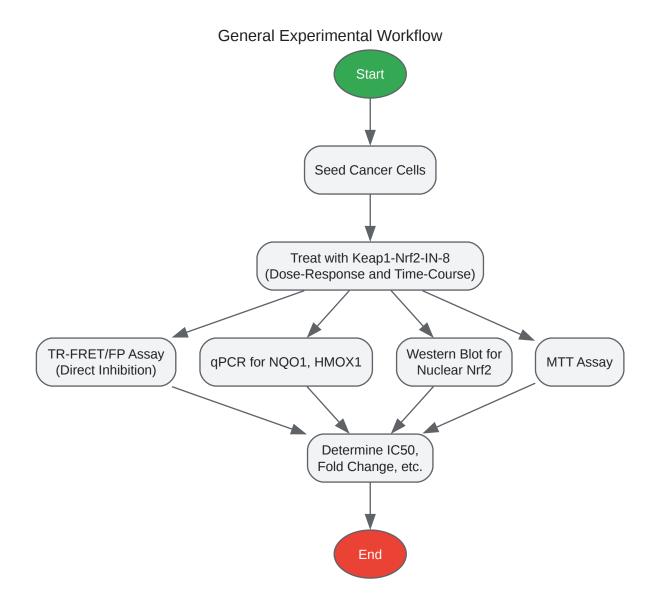
Mechanism of Keap1-Nrf2-IN-8 Action











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